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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitroaniline

Cat. No.: B181640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2,6-
Dimethyl-3-nitroaniline (CAS No. 67083-28-7). Due to the absence of experimentally

acquired spectra in publicly available literature, this document presents predicted spectroscopic

data for ¹H NMR, ¹³C NMR, and IR spectroscopy. These predictions are valuable for the

identification and characterization of this compound in research and development settings.

Additionally, this guide outlines general experimental protocols for the acquisition of NMR and

IR spectra applicable to aromatic nitro compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for 2,6-Dimethyl-3-nitroaniline. These predictions are based on

computational models and provide expected values for key spectral features.

Table 1: Predicted ¹H NMR Spectral Data for 2,6-
Dimethyl-3-nitroaniline
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.3 - 7.5 Doublet 1H Aromatic H

~6.9 - 7.1 Doublet 1H Aromatic H

~4.5 - 5.5 Broad Singlet 2H -NH₂

~2.3 - 2.5 Singlet 3H -CH₃

~2.1 - 2.3 Singlet 3H -CH₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 2,6-
Dimethyl-3-nitroaniline

Chemical Shift (ppm) Assignment

~150 - 155 C-NO₂

~145 - 150 C-NH₂

~135 - 140 Aromatic C-CH₃

~130 - 135 Aromatic C-CH₃

~120 - 125 Aromatic C-H

~115 - 120 Aromatic C-H

~15 - 20 -CH₃

~10 - 15 -CH₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.
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Table 3: Predicted IR Spectral Data for 2,6-Dimethyl-3-
nitroaniline

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)

1550 - 1490 Strong Asymmetric NO₂ stretch

1360 - 1320 Strong Symmetric NO₂ stretch

850 - 750 Strong C-N stretch

800 - 600 Strong
Aromatic C-H bend (out-of-

plane)

Experimental Protocols
The following are general protocols for obtaining NMR and IR spectra of nitroaniline

compounds. These can be adapted for the specific analysis of 2,6-Dimethyl-3-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid 2,6-Dimethyl-3-nitroaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

¹H NMR Acquisition:
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Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of

-2 to 12 ppm is typically sufficient.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce

singlets for each unique carbon.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2,6-Dimethyl-3-nitroaniline directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:
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Collect a background spectrum of the empty ATR accessory.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The data is usually collected in the range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks in the spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in interpreting the data.

Sample Preparation Data Acquisition Data Processing & Analysis

2,6-Dimethyl-3-nitroaniline

Dissolution in
Deuterated Solvent

NMR

Placement on
ATR Crystal

IR

NMR Spectrometer
(¹H and ¹³C)

FTIR Spectrometer

Fourier Transform,
Phasing, Baseline Correction

Background Subtraction

Spectral Interpretation
(Peak Assignment)

Click to download full resolution via product page

Caption: General workflow for NMR and IR spectroscopic analysis.
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Caption: Logical relationships in spectroscopic data interpretation.

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2,6-Dimethyl-3-
nitroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181640#spectroscopic-data-nmr-ir-for-2-6-dimethyl-
3-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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